Diacetone acrylamide

Catalog No.
S571186
CAS No.
2873-97-4
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diacetone acrylamide

CAS Number

2873-97-4

Product Name

Diacetone acrylamide

IUPAC Name

N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-5-8(12)10-9(3,4)6-7(2)11/h5H,1,6H2,2-4H3,(H,10,12)

InChI Key

OMNKZBIFPJNNIO-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(C)NC(=O)C=C

Solubility

Very soluble (NTP, 1992)
Highly sol in water and most organic solvents
Soluble in chloroform

Synonyms

DAAm compound, diacetone acrylamide, N-(1,1-dimethyl-3-oxobutyl)acrylamide

Canonical SMILES

CC(=O)CC(C)(C)NC(=O)C=C

Polymer Science and Materials Development:

  • Crosslinking Agent: DAAM acts as an efficient crosslinking agent for various polymers, including acrylic latices []. This property allows researchers to create stronger, more durable, and water-resistant materials with improved mechanical strength and film formation properties [].
  • Biocompatible Polymers: DAAM can be modified and incorporated into biocompatible polymers, making them suitable for biomedical applications []. Research explores its potential for tissue engineering scaffolds and drug delivery systems [].

Biomedical Research:

  • Cell Culture Studies: DAAM serves as a cell attachment factor, promoting cell adhesion and growth on surfaces []. This application finds use in various cell culture studies, allowing researchers to investigate cell behavior and interactions in a controlled environment [].
  • Drug Delivery: DAAM can be used to develop controlled drug delivery systems by forming hydrogels that release drugs at a specific rate []. This approach holds promise for targeted drug delivery and improved therapeutic efficacy [].

Environmental Science:

  • Soil Remediation: DAAM shows potential for degrading certain pollutants in soil, such as chlorinated hydrocarbons []. Studies are ongoing to explore its effectiveness and optimize its application for environmental remediation purposes [].

Other Research Areas:

  • Chemical Synthesis: DAAM serves as a starting material for the synthesis of various other chemicals with diverse applications [].
  • Analytical Chemistry: DAAM is sometimes used as a reference standard in analytical techniques like chromatography due to its specific properties [].

Diacetone acrylamide is an organic compound with the molecular formula C9H15NO2C_9H_{15}NO_2 and a molecular weight of 169.22 g/mol. It appears as white crystalline solids and is known for its high solubility in water and most organic solvents . This compound is classified as a self-crosslinking monomer, which means it can polymerize to form complex structures without the need for additional crosslinking agents under certain conditions. Diacetone acrylamide is primarily used in the production of coatings, adhesives, and various polymeric materials due to its reactivity and ability to enhance the properties of copolymers .

  • Crosslinking Reactions: It can undergo self-crosslinking when copolymerized with other acrylic monomers, forming stable polymer networks. The reaction typically involves a keto group that can react with difunctional agents like adipic acid dihydrazide to create robust crosslinked structures .
  • Reactivity with Reducing Agents: Diacetone acrylamide reacts exothermically with reducing agents, such as alkali metals and hydrides, releasing hydrogen gas .
  • Reactivity with Oxidizing Agents: It may react vigorously with strong oxidizing agents, leading to potentially hazardous situations .
  • Autoxidation: Upon exposure to air, diacetone acrylamide can undergo autoxidation, forming explosive peroxides, which poses significant safety concerns during storage and handling .

While diacetone acrylamide's primary applications are industrial, its biological activity has been studied in various contexts. The compound exhibits low toxicity but can act as an irritant upon contact with skin or mucous membranes. Its potential effects on human health are not fully characterized, but caution is advised due to its reactivity profile and the formation of hazardous decomposition products under certain conditions .

Several methods exist for synthesizing diacetone acrylamide:

  • Reaction of Acrylonitrile and Diacetone Alcohol: One common method involves reacting acrylonitrile with diacetone alcohol in the presence of concentrated sulfuric acid. This process yields diacetone acrylamide along with other byproducts that must be removed through purification steps .
  • Alternative Synthetic Routes: Other methods may include variations in reaction conditions or different solvent systems to optimize yield and purity. Research continues into more efficient synthesis techniques that minimize waste and improve safety profiles .

Diacetone acrylamide is utilized in various applications across multiple industries:

  • Coatings and Adhesives: It serves as a key component in durable coatings for architectural surfaces, wood, and concrete. Its self-crosslinking properties enhance adhesion and durability .
  • Textile Treatment: The compound is used in textile finishing processes to improve water resistance and durability.
  • Paper Treatment: It enhances the strength and performance of paper products through crosslinking mechanisms.
  • Water-Based Paints: Diacetone acrylamide is incorporated into formulations for environmentally friendly paints due to its low toxicity .
  • Biomedical

Interaction studies involving diacetone acrylamide often focus on its copolymerization behavior with other monomers. The compound's ability to form stable networks when combined with various acrylics has been extensively researched. Additionally, studies have examined its compatibility with different additives used in coatings and adhesives, revealing enhanced performance characteristics when used synergistically with specific compounds like adipic acid dihydrazide .

Diacetone acrylamide shares structural similarities with several other compounds, which can be compared based on their chemical properties and applications:

Compound NameMolecular FormulaKey Characteristics
AcrylamideC3H5NOC_3H_5NOBasic building block for polyacrylamides; widely used in hydrogels.
MethacrylamideC5H9NOC_5H_9NOSimilar reactivity; used in polymer synthesis but has different thermal properties.
N,N-DimethylacrylamideC5H9NOC_5H_{9}NOExhibits similar polymerization behavior; used in coatings and adhesives.
N-(Hydroxymethyl)acrylamideC4H7NO2C_4H_7NO_2Used as a crosslinking agent; differs in functional groups affecting reactivity.

Uniqueness of Diacetone Acrylamide

Diacetone acrylamide stands out due to its unique self-crosslinking capability, which allows it to enhance the mechanical properties of polymers without requiring additional crosslinking agents. Its versatility across various applications—from coatings to biomedical uses—highlights its importance as a multifunctional monomer in industrial chemistry.

The primary synthetic route for diacetone acrylamide production involves the sulfuric acid-catalyzed condensation reaction between acrylonitrile and diacetone alcohol [1]. This process operates through a Ritter reaction mechanism, where concentrated sulfuric acid serves as both catalyst and reaction medium [4] [7]. The reaction proceeds optimally when sulfuric acid concentrations exceed 93%, with preferred concentrations ranging from 96% to 98% [1] [2].

The reaction mechanism initiates with the protonation of acrylonitrile by sulfuric acid, followed by nucleophilic attack from diacetone alcohol [1]. Temperature control during the initial mixing phase is critical, with optimal conditions maintained between 0°C and 5°C to prevent side reactions and ensure proper intermediate formation [1] [2]. The stoichiometric ratios typically employ 1-2 moles of sulfuric acid and 1-1.5 moles of acrylonitrile per mole of diacetone alcohol [1].

Following the initial low-temperature phase, the reaction mixture undergoes controlled heating to 40-55°C over a period of 3-6 hours to complete the condensation process [1] [2]. During this heating phase, the formation of a novel crystalline intermediate occurs, identified as 5,6-dihydro-6-hydroxy-4,4,6-trimethyl-2-vinyl-1,3-(4H)-oxazine sulfate [1]. This intermediate represents a key breakthrough in understanding the reaction pathway, as previous literature had only proposed hypothetical structures [1].

Research conducted in Chinese patent applications demonstrates that reaction temperatures can be varied between -10°C and 40°C depending on the desired product purity and reaction kinetics [2] [12]. Lower initial temperatures favor the formation of the sulfated intermediate while minimizing polymerization side reactions [2]. The reaction time for complete conversion typically ranges from 3 to 8 hours under optimized conditions [2] [4].

ParameterOptimal RangeCritical Considerations
Temperature (Initial)0-5°CPrevents side reactions
Temperature (Reaction)40-55°CEnsures complete conversion
Sulfuric Acid Concentration93-98%Catalytic efficiency
Reaction Time3-8 hoursBalance of yield and purity
Molar Ratio (H₂SO₄:Diacetone Alcohol)1-2:1Stoichiometric optimization

Intermediate Isolation: Alkaline Hydrolysis of Sulfated Precursors

The isolation of sulfated intermediates represents a crucial step in achieving high-purity diacetone acrylamide [4] [7]. The primary intermediate, 2-methyl-4-oxo-N-[(1Z)-1(sulphooxy)prop-2-ene-1-ylidene]pentan-2-aminium, forms during the condensation reaction and requires careful handling for optimal conversion [4] [7] [35].

Alkaline hydrolysis of the sulfated precursor occurs through treatment with aqueous sodium hydroxide solution, typically at concentrations of 50% real [1]. The hydrolysis process is conducted at controlled temperatures between 15°C and 20°C to prevent polymer formation while ensuring complete conversion of the intermediate to diacetone acrylamide [1] [13]. The pH of the aqueous phase must be maintained between 7 and 12, with optimal conditions achieved at pH 9-10 [1].

The crystalline intermediate exhibits characteristic properties that facilitate its isolation and purification [1]. Infrared spectroscopy analysis reveals distinctive peaks that confirm the oxazine sulfate structure [1]. The intermediate demonstrates limited solubility in organic solvents, which enables selective precipitation and recovery [34]. When dissolved in water, the intermediate quantitatively regenerates diacetone acrylamide and sulfuric acid [34].

The alkaline hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the sulfated carbon center, leading to the elimination of sulfuric acid and formation of the desired acrylamide product [13]. This process requires careful temperature control, as temperatures above 40°C promote unwanted polymerization reactions, while temperatures below 32°C may cause precipitation of sodium sulfate [1].

Research findings indicate that the hydrolysis reaction proceeds most efficiently when the crystalline intermediate is first dissolved in water before addition of the alkalizing agent [1]. This sequence prevents the formation of low-molecular-weight polymers that can compromise product quality [1]. The extraction of diacetone acrylamide into water-immiscible organic solvents occurs simultaneously with the hydrolysis process [1] [13].

Purification Techniques: Solvent Extraction and Recrystallization Protocols

Purification of diacetone acrylamide requires a multi-stage approach combining solvent extraction and recrystallization techniques to achieve the high purity standards required for industrial applications [1] [16] [18]. The primary purification strategy involves the use of water-immiscible organic solvents for selective extraction of the product from aqueous alkaline solutions [1].

Toluene represents the preferred extraction solvent due to its high selectivity for diacetone acrylamide and low water solubility [1] [21]. The extraction process operates optimally at temperatures between 15°C and 20°C, with solvent-to-intermediate ratios of 1-2 parts by volume per part by weight of intermediate [1]. Following extraction, the organic phase undergoes azeotropic distillation under vacuum conditions to reduce water content to 0.1-0.5% by weight [1].

Recrystallization protocols utilize controlled cooling of saturated organic solutions to achieve high-purity crystalline diacetone acrylamide [1] [8] [20]. The recrystallization process typically involves cooling solutions from ambient temperature to -8°C to 10°C over a period of 2-8 hours [1]. This controlled cooling rate ensures optimal crystal formation while minimizing inclusion of impurities [1].

Advanced purification techniques incorporate activated alumina treatment for removal of colored impurities and organic contaminants [1] [17]. Heat-activated alumina with 325 mesh particle size demonstrates optimal performance when used at concentrations of 0.1-0.2 parts per part by volume of dried organic solution [1]. The treatment duration of 30 minutes provides effective decolorization while maintaining product integrity [1].

Purification MethodOperating ConditionsTarget ImpuritiesEfficiency
Solvent Extraction (Toluene)15-20°C, pH 9-10Water-soluble compoundsHigh recovery
Azeotropic DistillationUnder vacuum, <40°CResidual water0.1-0.5% water content
Recrystallization-8 to 10°C coolingColored substances, polymersMelting point >54°C
Activated Alumina Treatment0.5 hr stirring, 325 meshOrganic impuritiesColorless product

Alternative purification methods include salting out techniques that exploit the differential solubility of diacetone acrylamide and its impurities in concentrated salt solutions [16]. Membrane dialysis represents an environmentally sustainable approach for removing unreacted monomers and low-molecular-weight contaminants [17]. Dialysis processes typically require 48 hours with water exchange every 12 hours to achieve greater than 95% monomer removal [17].

Industrial-Scale Optimization: Yield Enhancement Strategies

Industrial-scale production of diacetone acrylamide requires optimization strategies that balance yield maximization with cost-effectiveness and environmental considerations [22] [23] [24]. Current industrial processes achieve yields ranging from 40% to 60% of theoretical based on diacetone alcohol feedstock [22] [26].

Yield enhancement strategies focus primarily on the recovery and recycling of mother liquors from the recrystallization process [1]. Recycling of toluene mother liquors can increase overall yields from 30-35% to 40-45% of theoretical [1]. This improvement results from the capture of dissolved diacetone acrylamide that would otherwise be lost in the purification process [1].

Temperature optimization throughout the reaction sequence represents a critical factor in yield enhancement [2] [25]. Industrial processes typically maintain initial reaction temperatures between 25°C and 70°C, with careful control of heating rates to minimize side product formation [22]. The heating profile significantly influences the selectivity toward diacetone acrylamide versus polymeric byproducts [25].

Continuous process development has emerged as a key strategy for industrial-scale optimization [26]. Continuous processes offer advantages in heat management, mixing efficiency, and product consistency compared to batch operations [26]. These systems enable precise control of residence times and temperature profiles that maximize desired product formation [26].

Raw material quality control significantly impacts overall process yields [23]. High-purity acrylonitrile and diacetone alcohol feedstocks reduce the formation of colored impurities and polymeric byproducts [23]. Industrial suppliers typically specify minimum purity levels of 99% for both starting materials to ensure optimal process performance [27].

Optimization StrategyYield Improvement (%)Implementation Considerations
Mother Liquor Recycling10-15Requires additional equipment
Temperature Profile Control5-10Process monitoring systems
Continuous Processing15-20Capital investment required
Raw Material Purity8-12Supply chain optimization
Catalyst Optimization5-8Research and development

Market analysis indicates that the global diacetone acrylamide market is projected to grow at a compound annual growth rate of 5-7% through 2030 [23] [24]. This growth drives continued investment in process optimization and capacity expansion [23]. Industrial applications in waterborne coatings and high-performance adhesives represent the primary demand drivers for large-scale production [22] [24].

Byproduct Analysis: Identification of Polymeric Impurities and Color Bodies

Comprehensive analysis of byproducts formed during diacetone acrylamide synthesis reveals several categories of impurities that impact product quality and process efficiency [1] [28] [29]. The primary byproducts include acrylamide, polymeric materials, colored bodies, and various sulfated intermediates [1] [4] [9].

Acrylamide formation occurs through the hydrolysis of unreacted acrylonitrile, typically representing 0.2% to 10% of the product mixture depending on reaction conditions [1] [15]. This byproduct poses significant concerns due to its potential toxicity and requires careful control through optimized reaction parameters [15]. Alkaline washing procedures effectively reduce acrylamide content to below 0.1% by weight in the final product [1].

Polymeric impurities arise from radical polymerization of acrylic double bonds, particularly under elevated temperature conditions [1] [25]. These materials typically constitute 1% to 5% of the crude product and significantly impact solubility and film-forming properties [28]. Temperature control below 40°C during processing stages minimizes polymer formation [1] [25].

Color body formation results from oxidation and condensation reactions involving organic impurities present in the reaction mixture [1] [9]. These compounds, while present in relatively small concentrations, dramatically affect the visual appearance and ultraviolet stability of the final product [9]. Activated alumina treatment and carbon filtration represent effective methods for color body removal [1] [17].

Sulfated intermediates, including vinyloxazine derivatives, form through cyclization reactions with sulfuric acid [34] [35]. These compounds typically represent 10% to 20% of the reaction mixture and require controlled hydrolysis for conversion to the desired product [34]. The isolation and characterization of these intermediates has provided valuable insights into the reaction mechanism [35].

Byproduct TypeTypical Concentration (%)Formation MechanismControl Method
Acrylamide0.2-10Acrylonitrile hydrolysisAlkaline washing
Polymeric Materials1-5Radical polymerizationTemperature control
Color BodiesVariableOxidation reactionsAlumina treatment
Sulfated Intermediates10-20Cyclization with H₂SO₄Controlled hydrolysis
Mesityl Oxide2-8Diacetone alcohol dehydrationTemperature control

Mesityl oxide represents another significant byproduct formed through the dehydration of diacetone alcohol under acidic conditions [6]. This compound contributes to odor issues and volatility concerns in the final product [6]. Careful control of reaction temperature and acid concentration minimizes mesityl oxide formation [6].

Advanced analytical techniques including high-performance liquid chromatography and gas chromatography-mass spectrometry enable precise quantification of these byproducts [20]. These methods provide essential quality control data for industrial production and support optimization of purification protocols [20]. Nuclear magnetic resonance spectroscopy offers valuable structural information for identifying novel byproducts and reaction intermediates [4] [7].

Physical Description

Diacetone acrylamide appears as white crystals. (NTP, 1992)
DryPowde

Color/Form

White crystalline solid

XLogP3

0.4

Boiling Point

248 °F at 8 mm Hg (NTP, 1992)
120 °C @ 8 mm Hg

Melting Point

135 to 136 °F (NTP, 1992)
57.5 °C
57-58 °C

UNII

3Z8J3430Z2

GHS Hazard Statements

Aggregated GHS information provided by 757 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 62 of 757 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 695 of 757 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (77.41%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2873-97-4

Wikipedia

Diacetone acrylamide

Methods of Manufacturing

REACTION OF ACRYLONITRILE WITH ACETONE IN PRESENCE OF CONCENTRATED SULFURIC ACID; REACTION OF ACRYLONITRILE WITH 1,1-DIMETHYL-3-OXOBUTANOL VIA RITTER REACTION
Prepd by reaction of acrylonitrile with acetone in presence of concn sulfuric acid: Coleman et al, J Polym Sci 3a, 1601 (1965); Coleman, US patent 3,277,056 (1966 to Lubrizol).
N-Substituted acrylamides may also be prepared from acetylene, carbon monoxide, and an amine using an iron or nickel carbonyl catalyst.

General Manufacturing Information

Paint and coating manufacturing
Plastic material and resin manufacturing
2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-: ACTIVE
Similar to acrylic esters in polymerization behavior. Forms high mol wt polymers in bulk, soln, or emulsion. Esp suitable for electropolymerization.

Stability Shelf Life

HAS LONG SHELF LIFE; SHOWS NO POLYMERIZATION ON PROLONGED STORAGE.
50% NEUTRAL WATER SOLN IS STABLE @ PH 7.5-7.7 FOR UP TO 6 MO; HIGHLY REACTIVE VINYL MONOMER.

Dates

Modify: 2023-08-15

Explore Compound Types